molecular formula C15H20N2O3 B1523405 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1184046-14-7

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No. B1523405
M. Wt: 276.33 g/mol
InChI Key: HDSIURYKHMMYRW-UHFFFAOYSA-N
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Description

This compound is likely a derivative of tetrahydroquinoline, a type of organic compound. Tetrahydroquinolines are often used in the synthesis of various pharmaceuticals . The tert-butylcarbamoyl group is a common functional group in organic chemistry and is often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a tetrahydroquinoline core with a tert-butylcarbamoyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, while not directly mentioned, is closely related to compounds within the tetrahydroquinoline family that have been studied for various synthetic and chemical property explorations. These studies have provided insights into their synthesis methods, stereochemical properties, and potential applications in drug development and materials science.

  • EPC-Synthesis of Tetrahydroisoquinolines : A study by Huber and Seebach (1987) outlines the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids. This method showcases the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines, relevant to alkaloid synthesis and potentially applicable to derivatives like 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid Huber & Seebach, 1987.

  • BBDI as a tert-Butoxycarbonylation Reagent : Saito, Ouchi, and Takahata (2006) introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel reagent for tert-butoxycarbonylation of acidic substrates. This chemical tool could be beneficial for modifying compounds within the tetrahydroquinoline class, including those structurally similar to 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid, enhancing their utility in further chemical transformations Saito, Ouchi, & Takahata, 2006.

  • Marine Drug Synthesis : Li et al. (2013) described the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in antitumor antibiotic tetrahydroisoquinoline natural products. This indicates the potential of tetrahydroquinoline derivatives in contributing to the structural-activity relationship studies of marine drugs, suggesting similar applicability for 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid in drug discovery Li et al., 2013.

  • Facile One-Pot Synthesis : Ryabukhin et al. (2008) developed a one-pot method for synthesizing 1,2,3,4-tetrahydroquinoline-3-carboxylic acids based on the tert-amino effect. This efficient synthetic approach could be relevant for generating structurally related compounds, offering insights into the versatility and adaptability of the synthesis processes for tetrahydroquinoline derivatives Ryabukhin et al., 2008.

Safety And Hazards

As with any chemical compound, handling “1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future research directions would likely involve further studying the properties of this compound and its potential applications. This could include exploring its use in the synthesis of pharmaceuticals or other organic compounds .

properties

IUPAC Name

1-(tert-butylcarbamoyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)16-14(20)17-9-5-7-10-11(13(18)19)6-4-8-12(10)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIURYKHMMYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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